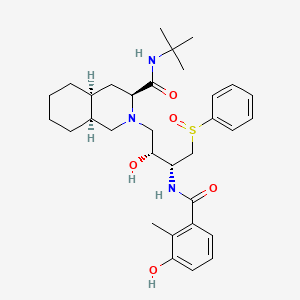

奈非那韦亚砜

描述

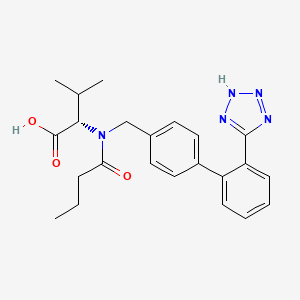

Nelfinavir is a potent HIV-1 protease inhibitor . It is used in combination with other antiviral drugs in the treatment of HIV in both adults and children . Nelfinavir inhibits the HIV viral proteinase enzyme which prevents cleavage of the gag-pol polyprotein, resulting in noninfectious, immature viral particles .

Synthesis Analysis

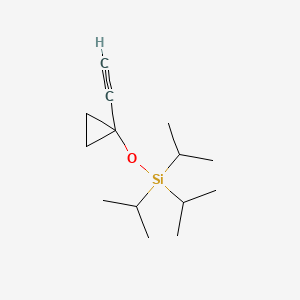

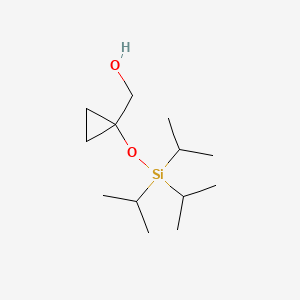

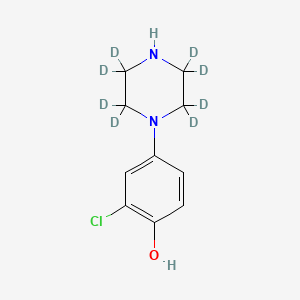

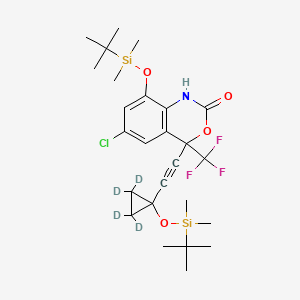

An efficient and environmentally friendly procedure for the one-pot synthesis of Nelfinavir has been described . The process involves the diastereoselective Michael addition of ammonia to sulfoxide 3a derived from ®-glyceraldehyde acetonide, providing amine 4a . This amine is then converted into Nelfinavir using BF3·Et2O/NaI reduction and subsequent coupling reactions as key steps .

Molecular Structure Analysis

The binding structure and properties of Nelfinavir have been predicted for Nelfinavir (NFV), which had been identified as a candidate compound through drug repositioning . The procedure combines molecular docking, molecular dynamics (MD), and fragment molecular orbital (FMO) calculations .

Chemical Reactions Analysis

Nelfinavir is a protease inhibitor with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . Protease inhibitors block the part of HIV called protease. HIV-1 protease is an enzyme required for the proteolytic cleavage of the viral polyprotein precursors into the individual functional proteins found in infectious HIV-1 . Nelfinavir binds to the protease active site and inhibits the activity of the enzyme . This inhibition prevents cleavage of the viral polyproteins resulting in the formation of immature non-infectious viral particles .

Physical And Chemical Properties Analysis

Nelfinavir is a small molecule with a chemical formula of C32H45N3O4S . It has a molar mass of 567.782 g/mol .

科学研究应用

COVID-19 Treatment

Nelfinavir has been identified as a potential treatment for COVID-19. Clinical trials are currently ongoing to evaluate the efficacy of nelfinavir on mild–moderate COVID-19 . This study aims to investigate the activity of this compound on SARS-CoV-2 “Variants of Concern” (VOCs), comparing its effectiveness with the approved drugs remdesivir and molnupiravir .

High-Grade Serous Ovarian Cancer Treatment

Nelfinavir has shown promising results in the treatment of high-grade serous ovarian cancer (HGSOC). It induces cytotoxicity towards HGSOC cells, involving induction of the unfolded protein response, modulation of protein synthesis, DNA damage, lysosomal impairment, and potentiation of toxicity caused by proteasome inhibition .

Anti-Cancer Properties

Nelfinavir has demonstrated anti-cancer properties against various cancers. Multiple research groups have used multipronged approaches to understand and implement the anti-cancer properties of nelfinavir in preclinical settings and clinical trials, with the aim of repositioning the drug as a potential chemotherapeutic agent against a multitude of cancers .

安全和危害

Nelfinavir is generally well-tolerated, but it can produce a range of adverse side effects . Common side effects include insulin resistance, hyperglycemia, and lipodystrophy . Less frequent effects include fatigue, urination, rash, mouth ulcers, or hepatitis . Rare side effects include nephrolithiasis, arthralgia, leukopenia, pancreatitis, or allergic reactions .

作用机制

Target of Action

Nelfinavir primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This protease is required for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 . Nelfinavir also inhibits the mammalian/mechanistic target of rapamycin (mTOR) activation .

Mode of Action

Nelfinavir binds to the active site of the HIV-1 protease and inhibits the activity of the enzyme . This inhibition prevents the cleavage of the viral polyproteins, resulting in the formation of immature, non-infectious viral particles . In addition, nelfinavir suppresses viral replication partly by protease inhibition .

Biochemical Pathways

Nelfinavir’s action affects several biochemical pathways. It induces the unfolded protein response (UPR) , inhibits mTOR activation, and reduces the expression of certain molecules related to Small-cell Lung Cancer (SCLC), such as achaete-scute homolog 1 (ASCL1) . Nelfinavir also induces endoplasmic reticulum stress and autophagy .

Pharmacokinetics

Nelfinavir exhibits a high variability in plasma concentrations among individuals . The mean average drug plasma concentration is 2.22 ± 1.25 mg/L, and the mean area under the curve (AUC) during the dosing interval is 17.7 ± 10.0 mg•h/L . The mean nelfinavir trough plasma concentration is 1.58 ± 1.0 mg/L . Nelfinavir is extensively bound by human plasma protein (approximately 98%) .

Result of Action

Nelfinavir causes two types of cell death: caspase-dependent apoptosis and caspase-independent death . The latter is characterized by the induction of ER stress and autophagy . Autophagy is protective because an inhibitor of autophagy increases nelfinavir-induced death . Nelfinavir also inhibits the growth of SCLC patient-derived xenograft (PDX) tumors .

Action Environment

The action, efficacy, and stability of Nelfinavir can be influenced by environmental factors. For instance, it has been observed that the compound’s antiviral activity against SARS-CoV-2 can be enhanced when combined with other drugs . Additionally, Nelfinavir’s anti-cancer properties are influenced by various cellular conditions, such as unfolded protein response, cell cycle, apoptosis, autophagy, the proteasome pathway, oxidative stress, the tumor microenvironment, and multidrug efflux pumps .

属性

IUPAC Name |

(3S,4aS,8aS)-2-[(2R,3R)-4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45N3O5S/c1-21-25(15-10-16-28(21)36)30(38)33-26(20-41(40)24-13-6-5-7-14-24)29(37)19-35-18-23-12-9-8-11-22(23)17-27(35)31(39)34-32(2,3)4/h5-7,10,13-16,22-23,26-27,29,36-37H,8-9,11-12,17-20H2,1-4H3,(H,33,38)(H,34,39)/t22-,23+,26-,27-,29+,41?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSOLVRGGAAUFHC-VSAYVLMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1O)C(=O)NC(CS(=O)C2=CC=CC=C2)C(CN3CC4CCCCC4CC3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1O)C(=O)N[C@@H](CS(=O)C2=CC=CC=C2)[C@@H](CN3C[C@H]4CCCC[C@H]4C[C@H]3C(=O)NC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858171 | |

| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfinyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

583.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nelfinavir Sulfoxide | |

CAS RN |

1041389-28-9 | |

| Record name | (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-[(2R,3R)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]-4-(phenylsulfinyl)butyl]-3-isoquinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1041389-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,4aS,8aS)-N-(1,1-Dimethylethyl)decahydro-2-((2R,3R)-2-hydroxy-3-((3-hydroxy-2-methylbenzoyl)amino)-4-(phenylsulfinyl)butyl)-3-isoquinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1041389289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3S,4aS,8aS)-2-[(2R,3R)-4-(Benzenesulfinyl)-2-hydroxy-3-(3-hydroxy-2-methylbenzamido)butyl]-N-tert-butyldecahydroisoquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

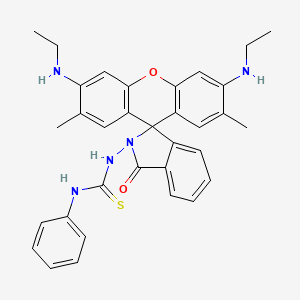

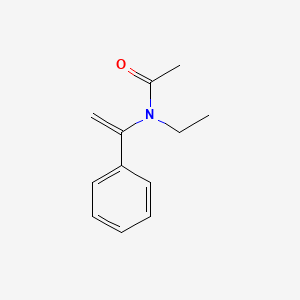

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)

![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)

![7-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587158.png)

![O-[(5Z)-tetradecenoyl]-L-carnitine](/img/structure/B587161.png)

![(1R)-trans-4-[N-Boc-1-aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide](/img/structure/B587164.png)

![(R)-N-Boc-1-[4-(tert-butyldimethylsilyloxymethyl)cyclohexyl]ethan-1-amine](/img/structure/B587169.png)